molecular formula C10H5F3N2O3 B2398229 5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1630763-62-0

5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one

Cat. No. B2398229
M. Wt: 258.156
InChI Key: HUDGRUOCZMRMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one, also known as 5-AO-TFP, is a synthetic compound that is widely used in the field of scientific research. It is a highly versatile compound that has a range of applications across a variety of disciplines, including organic chemistry, biochemistry, and pharmacology. 5-AO-TFP has been found to be useful in the synthesis of a variety of compounds, as well as in the study of a range of biological processes.

Scientific Research Applications

Antimicrobial Activities

5-Amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one and its derivatives have been studied for their potential antimicrobial activities. Certain compounds synthesized from similar structures have shown good to moderate activities against test microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).

Peptidomimetics and Biologically Active Compounds

The compound is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This application is particularly relevant in the field of medicinal chemistry, where the creation of molecules that mimic the structure of peptides can lead to the development of new therapeutic agents (Ferrini et al., 2015).

Synthesis of α-Trifluoromethyl α-Amino Acids

Research has also focused on the synthesis of α-trifluoromethyl α-amino acids using compounds related to 5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one. These amino acids, featuring aromatic and heteroaromatic side chains, demonstrate the synthetic versatility and potential applications of the compound in organic synthesis and drug development (Burger et al., 2006).

Photochemical Synthesis of 3-Amino-5-Perfluoroaryl-1,2,4-Oxadiazoles

This compound has been used in the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, indicating its utility in photochemical methodologies, which are important in the synthesis of complex molecules for various applications, including material science and pharmaceuticals (Buscemi et al., 2001).

Multicomponent Synthesis

The compound has been used in multicomponent synthesis processes, like the synthesis of pyrrolo[3,4-b]pyridin-5-one, showcasing its role in facilitating complex chemical reactions that are valuable in the development of novel compounds with potential applications in various scientific fields (Janvier et al., 2002).

properties

IUPAC Name

5-amino-2-(2,3,4-trifluorobenzoyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-5-2-1-4(8(12)9(5)13)10(17)15-7(16)3-6(14)18-15/h1-3H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGRUOCZMRMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N2C(=O)C=C(O2)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one

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